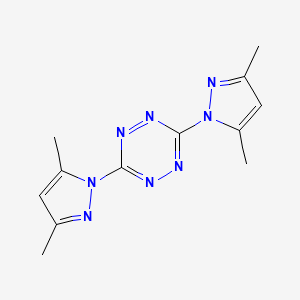
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
Cat. No. B1141420
Key on ui cas rn:
30169-25-6
M. Wt: 268.32 g/mol
InChI Key: MCBFBEQRHJQQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582273B1
Procedure details


The invention also includes a method for preparing 3,6-di(azido)-1,2,4,5-tetrazine. The method involves reacting 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with NH2NH2.H2O to form 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), then reacting the 3,6-di(hydrazino)-1,2,4,5-tetrazine with an aqueous hydrochloric acid solution of NaNO2, thereby forming a crude reaction product comprising 3,6-di(azido)-1,2,4,5-tetrazine and solid impurities, and extracting the 3,6-di(azido)-1,2,4,5-tetrazine away from the impurities in the crude reaction product.
Name
3,6-di(azido)-1,2,4,5-tetrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4]1[N:5]=[N:6][C:7]([N:10]=[N+:11]=[N-])=[N:8][N:9]=1)=[N+:2]=[N-].CC1C=C(C)N(C2N=NC(N3C(C)=CC(C)=N3)=NN=2)N=1.NN.O>>[NH:1]([C:4]1[N:5]=[N:6][C:7]([NH:10][NH2:11])=[N:8][N:9]=1)[NH2:2] |f:2.3|
|
Inputs


Step One
|
Name
|
3,6-di(azido)-1,2,4,5-tetrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C=1N=NC(=NN1)N=[N+]=[N-]
|
Step Two
|
Name
|
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN(C(=C1)C)C=1N=NC(=NN1)N1N=C(C=C1C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN.O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(N)C=1N=NC(=NN1)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
